

G-5555 (CAS 1648863-90-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **G-5555** (CAS: 1648863-90-4), a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs). This document consolidates key data on its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and its role in modulating critical signaling pathways implicated in cancer.

Core Compound Information

| Property | Value | Reference |
|---------------------|---|---|
| CAS Number | 1648863-90-4 | [1] [2] |
| Molecular Formula | C25H25ClN6O3 | [1] |
| Molecular Weight | 492.96 g/mol | [1] |
| Mechanism of Action | Selective inhibitor of Group I p21-activated kinases (PAK1, PAK2, PAK3) | [1] [3] |

Biochemical and Cellular Activity

G-5555 is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency and selectivity. Its inhibitory activity has been characterized in various biochemical and cellular

assays.

Table 2.1: In Vitro Inhibitory Activity of G-5555

| Target | Assay Type | Value | Reference |
|--------------|--------------------------|--------|---|
| PAK1 | Ki | 3.7 nM | [1] [4] [5] |
| PAK2 | Ki | 11 nM | [1] [4] [5] |
| PAK1 (pMEK) | IC50 | 69 nM | [2] [6] |
| hERG Channel | Inhibition at 10 μ M | <50% | [2] [7] |

Table 2.2: Kinase Selectivity Profile of G-5555

G-5555 was tested against a panel of 235 kinases and demonstrated high selectivity for Group I PAKs. Besides PAK1, PAK2, and PAK3, seven other kinases showed greater than 70% inhibition.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

| Kinase | IC50 (nM) | Reference |
|--------|-----------|---------------------|
| SIK2 | 9 | [4] |
| KHS1 | 10 | [4] |
| PAK2 | 11 | [4] |
| MST4 | 20 | [4] |
| YSK1 | 34 | [4] |
| MST3 | 43 | [4] |
| LCK | 52 | [4] |

Pharmacokinetic Properties

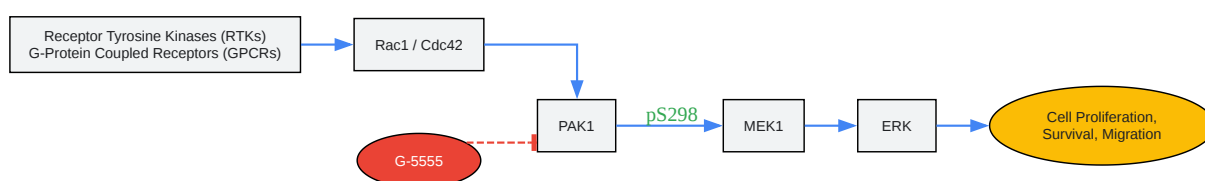
Pharmacokinetic studies in animal models have demonstrated that **G-5555** possesses favorable properties for in vivo applications, including good oral bioavailability.

Table 3.1: Pharmacokinetic Parameters of G-5555 in Preclinical Models

| Species | Route | Dose | Bioavailability (F) | Clearance (CL) | Half-life (t _{1/2}) | AUC | Reference |
|-------------------|-------|----------|---------------------|------------------------|-------------------------------|---------|-----------|
| Mouse (CD-1) | IV | 2 mg/kg | - | 24.2 mL/min/kg (blood) | 53 min | - | [7] |
| Mouse (CD-1) | PO | 25 mg/kg | 80% | - | - | 30 µM·h | [4][5][7] |
| Cynomolgus Monkey | - | - | 72% | 3.4 mL/min/kg (plasma) | - | - | [7] |

Signaling Pathways and Mechanism of Action

G-5555 exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are crucial downstream effectors of small GTPases like Rac1 and Cdc42 and play a significant role in various cellular processes, including proliferation, survival, and migration.[3][7] One of the key downstream targets of PAK1 is MEK1, which is involved in the MAPK/ERK signaling cascade. **G-5555** has been shown to inhibit the phosphorylation of MEK at serine 298.[2][3]



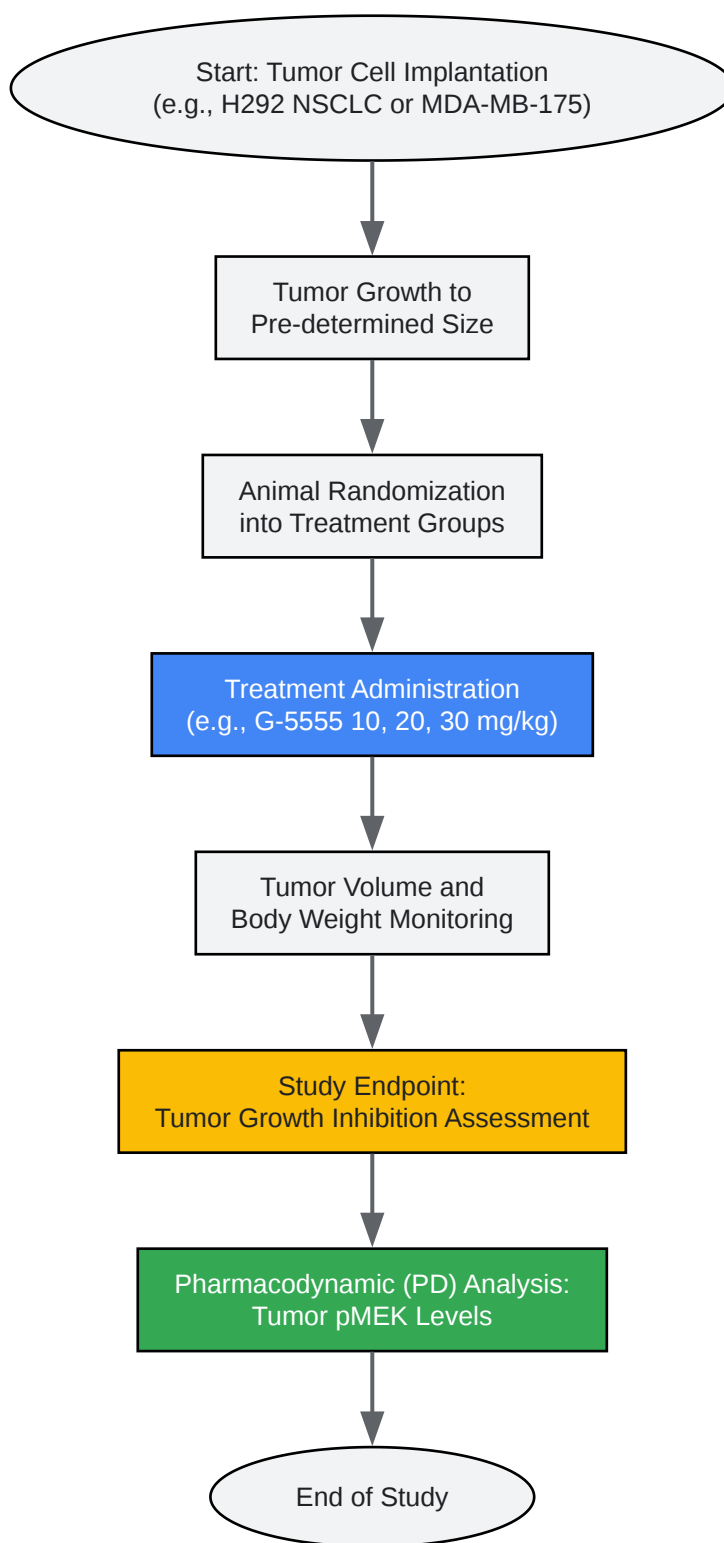
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G-5555 inhibits PAK1, preventing downstream phosphorylation of MEK1.

Experimental Protocols and Methodologies

Detailed experimental protocols are often found in the supplementary materials of the cited publications. Below is a generalized workflow for assessing the in vivo efficacy of **G-5555** in a xenograft model, based on the available literature.[\[2\]](#)[\[5\]](#)

General In Vivo Efficacy Study Workflow



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Generalized workflow for a preclinical in vivo efficacy study of **G-5555**.

Key Methodologies:

- **Biochemical Assays:** Kinase inhibition is typically measured using enzymatic assays that quantify the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor.
- **Cellular Assays:** The cellular potency of **G-5555** is often determined by measuring the inhibition of phosphorylation of a downstream target, such as MEK1 (S298), in cell lines like EBC1.[2] This can be assessed using techniques like Western blotting or high-content imaging. Cell proliferation and apoptosis assays are also employed to evaluate the phenotypic effects of **G-5555** on cancer cell lines, particularly those with PAK1 amplification.[3]
- **In Vivo Xenograft Studies:** Efficacy in animal models is commonly evaluated in xenograft models where human tumor cells (e.g., H292 non-small cell lung cancer or PAK1-amplified breast cancer cell lines) are implanted in immunocompromised mice.[2][3][5] Tumor growth is monitored over time following oral administration of **G-5555**.
- **Pharmacokinetic Analysis:** To determine pharmacokinetic parameters, **G-5555** is administered to animals (e.g., mice, monkeys) via intravenous and oral routes.[7] Blood samples are collected at various time points, and the concentration of the compound is measured using methods like LC-MS/MS.
- **hERG Liability Assessment:** The potential for cardiac toxicity is assessed through patch-clamp assays that measure the inhibition of the hERG potassium channel.[2][7]

Summary and Future Directions

G-5555 is a well-characterized, potent, and selective inhibitor of Group I PAKs with favorable preclinical pharmacokinetic properties. Its ability to modulate the PAK signaling pathway makes it a valuable tool for investigating the role of PAKs in cancer and other diseases. The preferential sensitivity of PAK1-amplified breast cancer cell lines to **G-5555** suggests a potential therapeutic strategy for this patient population.[3] Further research may focus on elucidating the full range of **G-5555**'s effects on various tumor types, its potential in combination therapies, and its progression toward clinical development.

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